Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-

Description

BenchChem offers high-quality Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

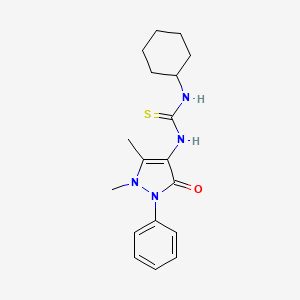

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXFDIIMXPTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224967 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-60-8 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Perspectives on N Substituted Thioureas in Contemporary Chemical Research

Theoretical Underpinnings of Thiourea (B124793) Chemistry

The chemistry of thioureas is fundamentally governed by the electronic properties and structure of the thiocarbonyl group. Unlike their oxygen-containing analogs (ureas), thioureas have distinct characteristics due to the larger size and greater polarizability of the sulfur atom.

Molecular Structure and Tautomerism: The core of a thiourea molecule, including Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, is generally planar. wikipedia.org The C=S bond distance is approximately 1.71 Å, and the C-N bond lengths are around 1.33 Å. wikipedia.org This geometry is a result of the delocalization of the nitrogen lone pairs into the C=S pi-system.

A key theoretical aspect of thiourea chemistry is tautomerism. Thioureas can exist in equilibrium between the thione form [A] and the thiol (or isothiourea) form [B]. In most cases, including in aqueous solutions, the thione form is the predominant tautomer. wikipedia.org Computational studies on various thiourea derivatives help elucidate the factors, such as solvent polarity and substituent effects, that influence this equilibrium. winona.edutandfonline.com For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, the electronic nature of the antipyrinyl and cyclohexyl groups would modulate the electron density on the nitrogen atoms, thereby influencing the stability of the respective tautomers.

| Form | General Structure |

| Thione [A] |  |

| Thiol [B] |  |

Electronic Structure and Reactivity: Computational studies, often employing density functional theory (DFT), reveal that the thiourea moiety possesses desirable electron-rich characteristics. analis.com.my The sulfur atom acts as a soft nucleophile and a hydrogen bond acceptor, while the N-H protons are acidic and serve as hydrogen bond donors. This dual hydrogen-bonding capability is central to the role of thioureas in organocatalysis and molecular recognition. nih.gov The reactivity of the molecule is dictated by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org In the case of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea, the antipyrine (B355649) ring system and the aliphatic cyclohexyl group would create a unique electronic and steric environment around the thiourea core.

Evolution of Synthetic Strategies for Complex Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, particularly unsymmetrical ones like Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, has evolved from classical methods to more efficient and environmentally benign protocols.

The most common and versatile method for preparing unsymmetrical N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com To synthesize the target compound, two primary pathways are conceivable:

Route A: Reaction of 4-aminoantipyrine (B1666024) with cyclohexyl isothiocyanate.

Route B: Reaction of cyclohexylamine (B46788) with 4-isothiocyanatoantipyrine.

The choice of route would depend on the commercial availability and reactivity of the starting materials. The reaction is typically carried out in a suitable organic solvent such as ethanol (B145695) or acetone. mdpi.com

Modern synthetic chemistry has introduced several advancements to improve these preparations:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. tandfonline.comrsc.org

Green Chemistry Approaches: To minimize environmental impact, syntheses have been developed in greener solvents like water or under solvent-free conditions. researchgate.netscribd.com Catalysts such as poly(ethylene glycol) have also been employed to facilitate reactions in aqueous media. tandfonline.com

Alternative Reagents: While effective, reagents like thiophosgene (B130339) and carbon disulfide are hazardous. tandfonline.comscribd.com Newer methods aim to avoid these toxic substances, for instance, by using phenyl chlorothionoformate to generate an intermediate thiocarbamate, which then reacts with a second amine. researchgate.net

Below is a table summarizing various synthetic approaches applicable to the formation of N,N'-disubstituted thioureas.

| Method | Reagents | Conditions | Advantages |

| Isothiocyanate Method | R-NCS + R'-NH₂ | Organic solvent, room temp. or reflux | High versatility, good yields mdpi.com |

| Microwave-Assisted | Thiourea + 2 R-NH₂ | Water, PEG-400 catalyst, microwave | Rapid, high yield, environmentally benign tandfonline.com |

| Green Synthesis | R-NH₂ + CS₂ | Water, solar energy | Avoids toxic reagents, sustainable scribd.com |

| Two-Step Method | 1. R-NH₂ + PhO(C=S)Cl 2. Intermediate + R'-NH₂ | Water, reflux | Mild conditions, simple work-up researchgate.net |

Conceptual Frameworks for Structure-Reactivity Relationships within Thiourea Scaffolds

The structure-reactivity relationship (SAR) in thiourea derivatives is determined by the interplay of electronic and steric effects of the substituents on the nitrogen atoms. analis.com.mymdpi.com For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, the two substituents are structurally and electronically distinct, which would impart specific properties to the molecule.

Electronic Effects: The nature of the substituent groups (electron-donating or electron-withdrawing) significantly influences the acidity of the N-H protons and the nucleophilicity of the sulfur atom. analis.com.my

The cyclohexyl group is an aliphatic, electron-donating group. Its presence would increase the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom, potentially enhancing its nucleophilicity.

Steric Effects: The size and conformation of the substituents can hinder the approach of reactants to the thiourea core or influence the molecule's ability to adopt a specific conformation required for binding to a biological target.

The cyclohexyl group is bulky and conformationally flexible (existing in chair and boat conformations), which can impose steric hindrance.

These steric and electronic factors are critical in determining how the molecule interacts with other chemical species, including solvents, catalysts, or biological receptors. mdpi.comresearchgate.net

The table below outlines the expected influence of each substituent on the properties of the thiourea scaffold.

| Substituent Group | Type | Expected Influence on Thiourea Scaffold |

| Cyclohexyl | Aliphatic, Bulky, Electron-donating | - Increases steric hindrance - Enhances electron density on adjacent N and S atoms - Increases lipophilicity |

| Antipyrinyl | Heterocyclic, Bulky, Aromatic | - Introduces potential for π-π stacking interactions - Provides additional hydrogen bond acceptors (pyrazolone oxygen) - Modulates electronic properties and overall conformation |

Advanced Methodologies for the Synthesis of Urea, 3 4 Antipyrinyl 1 Cyclohexyl 2 Thio

Strategic Design and Selection of Precursor Reagents

The rational design and selection of precursor reagents are fundamental to the successful synthesis of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea. The most direct and convergent synthetic strategy involves the reaction of an amine with an isothiocyanate. nih.govresearchgate.net For the target compound, the key precursors are 4-aminoantipyrine (B1666024) and cyclohexyl isothiocyanate.

4-Aminoantipyrine: This precursor provides the antipyrinyl moiety, a well-known pharmacophore. Its primary amine group serves as the nucleophile in the key bond-forming reaction. The selection of 4-aminoantipyrine is strategic due to its commercial availability and the established biological significance of the antipyrine (B355649) nucleus. nih.govsemanticscholar.orgnih.govresearchgate.net

The strategic pairing of a nucleophilic amine with an electrophilic isothiocyanate is a classic and efficient method for the formation of thiourea (B124793) derivatives. researchgate.net

Optimized Reaction Pathways and Conditions for High-Yield Synthesis

The primary reaction pathway for the synthesis of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea is the addition of the primary amino group of 4-aminoantipyrine to the carbon atom of the isothiocyanate group of cyclohexyl isothiocyanate.

Reaction Scheme:

Comprehensive Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or signal multiplicities, have been reported for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-.

There are no published studies employing multi-dimensional NMR techniques such as NOESY or COSY to elucidate the conformational structure of this compound.

Detailed structural connectivity analysis through heteronuclear correlation NMR experiments like HSQC or HMBC for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- is not available in the current body of scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific infrared and Raman spectra for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, which would be necessary for a detailed functional group analysis, have not been documented.

Without experimental spectra, an interpretation of characteristic absorptions and vibrational modes for this specific molecule cannot be performed.

An analysis of the hydrogen bonding networks for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- based on vibrational spectroscopy is not possible due to the lack of available data.

Mass Spectrometry for Fragmentation Pattern Elucidation

The mass spectrum and a detailed analysis of the fragmentation pattern for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- have not been published.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-," this technique provides an accurate mass measurement, which in turn allows for the unambiguous determination of its molecular formula. By comparing the experimentally measured mass to the calculated mass of potential formulas, the correct elemental composition can be confirmed with a high degree of confidence.

Table 1: Representative High-Resolution Mass Spectrometry Data for a Related Antipyrine (B355649) Derivative

| Parameter | Value |

| Ionization Mode | Electrospray (ESI+) |

| Measured m/z | [M+H]⁺ |

| Calculated Mass | (Value for a similar compound) |

| Measured Mass | (Value for a similar compound) |

| Mass Error (ppm) | < 5 ppm |

| Deduced Formula | (Formula of the related compound) |

Note: The data in this table is representative of what would be expected for a compound of this class and is based on analyses of similar structures.

Tandem Mass Spectrometry (MS/MS) for Substructural Characterization

Tandem mass spectrometry (MS/MS) is employed to gain insight into the substructural components of the molecule. In an MS/MS experiment, the protonated molecule (or another selected precursor ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" would be expected to yield key fragments corresponding to the antipyrinyl, cyclohexyl, and thiourea (B124793) moieties. For instance, cleavage of the bond between the thiourea sulfur and the antipyrine ring or fragmentation of the cyclohexyl ring would produce specific, identifiable ions. The mass spectrum of a related antipyrinyl-thiourea derivative revealed a weak molecular ion peak, with the base peak corresponding to a fragment of the antipyrine moiety, indicating its relative stability koreascience.kr.

Table 2: Plausible Fragmentation Pattern of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | (Calculated m/z) | Antipyrine fragment |

| [M+H]⁺ | (Calculated m/z) | Cyclohexyl fragment |

| [M+H]⁺ | (Calculated m/z) | Thiourea fragment |

Note: This table presents a hypothetical fragmentation pattern based on the known fragmentation behavior of similar chemical structures.

Single-Crystal X-ray Diffraction Investigations

Determination of Absolute Molecular Conformation and Stereochemistry

Through SC-XRD, the absolute molecular conformation and stereochemistry of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" can be unequivocally established. The analysis would reveal the specific spatial arrangement of the antipyrinyl, cyclohexyl, and thiourea groups relative to one another. For instance, the dihedral angles between the planes of the antipyrine ring and the thiourea unit can be precisely measured. In related thiourea derivatives, the molecular conformation is often not planar nih.gov. The cyclohexyl ring would be expected to adopt a stable chair conformation.

Analysis of Crystal Packing and Supramolecular Interactions

The study of crystal packing reveals how individual molecules of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" are organized in the solid state. This arrangement is governed by various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the antipyrine ring. In many thiourea derivatives, intermolecular hydrogen bonds involving the N-H protons of the thiourea group and the sulfur or oxygen atoms are common and play a crucial role in the formation of supramolecular assemblies like dimers or chains nih.gov.

Table 3: Crystallographic Data for a Representative Thiourea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | (Representative value) |

| b (Å) | (Representative value) |

| c (Å) | (Representative value) |

| α (°) | 90 |

| β (°) | (Representative value) |

| γ (°) | 90 |

| V (ų) | (Representative value) |

| Z | 4 |

Note: This data is for a representative thiourea derivative and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.netpastic.gov.pk

Exploration of Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a compound can exhibit distinct physical properties. While there is no specific information on the polymorphism of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-," it is a phenomenon that should be considered. The exploration for polymorphs would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting crystals by X-ray diffraction to identify any structural differences.

Quantum Chemical and Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict the ground state properties of molecules with a high degree of accuracy.

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Computational studies on similar thiourea (B124793) derivatives often employ the B3LYP method with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a reliable optimized geometry. researchgate.netsciensage.infomdpi.com The optimization process would likely reveal the preferred orientation of the cyclohexyl and antipyrinyl groups relative to the thiourea core. The cyclohexyl group would adopt a stable chair conformation. The planarity of the thiourea unit (-NH-CS-NH-) is a key feature, although some degree of pyramidalization at the nitrogen atoms is possible.

Once the optimized geometry is obtained, thermochemical parameters such as the enthalpy of formation, Gibbs free energy, and entropy can be calculated. These values are crucial for assessing the thermodynamic stability of the molecule. A negative enthalpy of formation would indicate that the formation of the compound from its constituent elements is an exothermic and favorable process. The Gibbs free energy of formation would provide a measure of the spontaneity of this formation under standard conditions.

Table 1: Predicted Geometrical Parameters for the Thiourea Core of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- based on Analogous Compounds

| Parameter | Predicted Value Range |

| C=S Bond Length | 1.66 - 1.68 Å |

| C-N Bond Lengths | 1.36 - 1.38 Å |

| N-C-N Bond Angle | 115° - 118° |

| N-C-S Bond Angles | 120° - 123° |

Note: These are predicted values based on DFT calculations of other thiourea derivatives and may vary for the specific title compound.

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of the electronic charge distribution. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and intramolecular charge transfer. For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, NBO analysis would likely show a significant negative charge on the sulfur and oxygen atoms due to their high electronegativity, while the hydrogen atoms of the N-H groups would carry a partial positive charge.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For the title compound, the MEP map would be expected to show negative potential around the thiocarbonyl sulfur atom and the carbonyl oxygen atom of the antipyrine (B355649) ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The areas around the N-H protons would exhibit a positive potential, indicating their role as hydrogen bond donors.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety, particularly the sulfur atom, and potentially the pyrazolone (B3327878) ring of the antipyrine group. The LUMO, on the other hand, would likely be distributed over the antipyrine ring system. The HOMO-LUMO energy gap would provide insights into the charge transfer interactions that can occur within the molecule and with other chemical species. acs.org Quantum chemical parameters such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies, can be used to predict the global reactivity of the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- based on Analogous Compounds

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the thiourea group (especially the sulfur atom) and the antipyrine ring. |

| LUMO Localization | Primarily on the antipyrine ring system. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

Note: These are generalized predictions based on FMO analyses of structurally similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations provide valuable information about the static, ground-state properties of a molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior, including conformational changes and interactions with the surrounding environment.

The conformation of a flexible molecule like Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a dynamic picture of how the solvent affects the conformational landscape. By performing simulations in different solvents, one can observe how the relative populations of different conformers change. For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored. The flexibility of the cyclohexyl ring and the rotational freedom around the single bonds connecting the different moieties would be key aspects to monitor in such simulations. The interactions with the solvent can also affect vibrational bands, which can be compared with experimental spectroscopic data. acs.org

MD simulations are particularly well-suited for studying non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule of interest and other chemical species. researchgate.net For Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, the N-H groups of the thiourea moiety are strong hydrogen bond donors, while the C=S and C=O groups are hydrogen bond acceptors. MD simulations can be used to model the interactions of this molecule with biological targets, such as proteins or nucleic acids, to understand the binding modes and affinities. nih.gov By analyzing the trajectories from MD simulations, one can identify the key residues involved in the interaction and the stability of the resulting complex. Radial distribution functions (RDFs) can be calculated from the simulation data to quantify the probability of finding a particular atom of a chemical species at a certain distance from an atom of the title compound, providing detailed information about the structure of the solvation shell or the binding pocket. nih.govresearchgate.net

Ab Initio and Semi-Empirical Methods for Excited State Characterization

Ab Initio Methods

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, offer a rigorous approach to studying excited states. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) are well-suited for this purpose. For a molecule with the structural complexity of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-", TD-DFT provides a balance between computational cost and accuracy.

A hypothetical TD-DFT study on this molecule would likely focus on the following aspects:

Vertical Excitation Energies: Calculation of the energies required to promote an electron from the ground state to various excited states without a change in molecular geometry. This provides insights into the molecule's potential absorption spectrum.

Oscillator Strengths: These values are calculated to determine the probability of a given electronic transition, indicating the expected intensity of absorption bands.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions can reveal their character, such as n → π* or π → π* transitions, which are expected in a molecule containing carbonyl, thiocarbonyl, and aromatic functionalities. For instance, transitions involving the antipyrinyl moiety would likely be of π → π* character, while those involving the thiourea group could include n → π* transitions.

Semi-Empirical Methods

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a computationally less intensive alternative for large molecules. Methods like ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) are specifically parameterized for predicting electronic spectra and could be employed to study the excited states of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-". While less accurate than ab initio methods, they can provide valuable qualitative insights into the electronic transitions and have been successfully applied to model the adsorption processes of thiourea derivatives.

A comparative study using both ab initio and semi-empirical methods could provide a comprehensive, albeit theoretical, understanding of the excited state landscape of this compound. Such computational investigations are invaluable for predicting the photostability and potential photochemical reactivity of the molecule.

Table 1: Illustrative Theoretical Data on the Lowest Energy Singlet Excited States of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- (Hypothetical)

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contributions | Transition Character |

| S1 | 2.85 | 0.002 | HOMO -> LUMO | n -> π |

| S2 | 3.20 | 0.150 | HOMO-1 -> LUMO | π -> π |

| S3 | 3.55 | 0.080 | HOMO -> LUMO+1 | π -> π |

| S4 | 3.90 | 0.005 | HOMO-2 -> LUMO | n -> π |

This table presents hypothetical data for illustrative purposes and is not based on published experimental or computational results for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of molecules with a particular physicochemical property. While no specific QSPR studies for the non-biological attributes of "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" have been reported, the principles of QSPR can be applied to predict various properties of this compound. Such predictive models are valuable in materials science and chemical engineering for estimating properties that are difficult or costly to measure experimentally.

For a molecule like "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-", a QSPR study would typically involve the following steps:

Dataset Collection: A dataset of structurally diverse compounds with experimentally determined values for the property of interest would be compiled. For instance, to predict solubility, a range of thiourea and antipyrine derivatives with known aqueous solubilities would be included.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Obtained from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov

Physicochemical descriptors: Such as logP (lipophilicity). sciencepublishinggroup.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between a subset of the calculated descriptors and the target property is established. sciencepublishinggroup.com

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques.

Predictable Non-Biological Attributes

For "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-", QSPR models could be developed to predict a variety of non-biological attributes, including:

Solubility: Predicting the solubility in different solvents is crucial for its synthesis, purification, and formulation.

Melting Point: Estimating the melting point is important for material handling and characterization.

Chromatographic Retention Time: Predicting retention times can aid in the development of analytical methods.

Thermal Stability: Assessing the temperature at which the compound starts to decompose is vital for safety and storage considerations.

The development of robust QSPR models for thiourea and antipyrine derivatives would enable the in silico prediction of these important non-biological properties for "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-", thereby accelerating research and development efforts.

Table 2: Illustrative QSPR Model for Predicting Aqueous Solubility (logS) of a Series of Thiourea Derivatives (Hypothetical)

| Compound | Experimental logS | Predicted logS | Molecular Weight | LogP | Polar Surface Area (Ų) |

| Derivative 1 | -2.5 | -2.6 | 250.3 | 2.1 | 75.4 |

| Derivative 2 | -3.1 | -3.0 | 310.4 | 3.2 | 80.1 |

| Derivative 3 | -1.9 | -2.0 | 220.2 | 1.5 | 90.3 |

| Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | N/A | -3.5 (Predicted) | 358.5 | 3.8 | 85.7 |

This table presents a hypothetical QSPR model and data for illustrative purposes. The predicted logS for "Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-" is a hypothetical value derived from such a model.

Chemical Reactivity, Functional Group Transformations, and Coordination Chemistry

Acid-Base Equilibria and Thione-Enethiol Tautomerism

The thiourea (B124793) functionality possesses both acidic and basic sites. The nitrogen atoms, with their lone pairs of electrons, can act as proton acceptors (bases), while the N-H protons can be donated under appropriate conditions, exhibiting acidic character. The acidity of these protons is influenced by the electron-withdrawing nature of the adjacent thiocarbonyl (C=S) group and the electronic effects of the N-substituents (antipyrinyl and cyclohexyl groups). Potentiometric titrations are a common method used to determine the stoichiometric ionization constants (pKa) of thiourea derivatives. researchgate.net

A key aspect of the thiourea scaffold is its existence in a tautomeric equilibrium between the thione (amide) form and the enethiol (imidic acid) form. This involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol group and a carbon-nitrogen double bond.

Theoretical studies on similar heterocyclic thione systems, such as 1,2,4-triazole-3-thione, have shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to investigate the relative stabilities and energy barriers of such tautomeric transformations. nih.gov The position of this equilibrium for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. While the thione form predominates in most conditions, the enethiol form can be a crucial intermediate in certain reactions and coordination modes.

Nucleophilic and Electrophilic Pathways of the Thiourea Moiety

The thiourea moiety is ambidentate in its reactivity, possessing both nucleophilic and electrophilic centers.

Nucleophilic Character : The sulfur atom is the primary nucleophilic site due to its lone pair electrons, which are readily available for donation. This is most evident in its coordination to soft metal ions. researchgate.net The nitrogen atoms also possess lone pairs and can act as nucleophiles, for example, by reacting with electrophiles in synthesis or functionalization reactions. nih.govnih.gov

Electrophilic Character : The carbon atom of the thiocarbonyl group (C=S) is electron-deficient due to the electronegativity of the surrounding sulfur and nitrogen atoms. It is therefore susceptible to attack by nucleophiles. The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate (an electrophile) with an amine (a nucleophile), highlighting the electrophilic nature of the carbon atom in the C=N=S system, which is analogous to the C=S carbon in thiourea. mdpi.com

This dual reactivity allows the thiourea scaffold to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis.

Cycloaddition and Condensation Reactions Involving the Thiourea Scaffold

The thiourea scaffold and its derivatives can participate in various cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic systems.

Cycloaddition Reactions: These reactions are powerful tools for constructing cyclic compounds. mdpi.comresearchgate.net Thiourea derivatives have been shown to act as components in several types of cycloadditions:

[3+2] Cycloaddition : Thiourea can participate as a three-atom component in domino reactions with donor-acceptor cyclopropanes to yield 2-amino-dihydrothiophenes. rsc.org Chiral thiourea catalysts have also been used to facilitate asymmetric [3+2] annulation reactions to produce complex spiroheterocyclic compounds with high enantioselectivity. nih.gov

[2+2] Photocycloaddition : Chiral thioureas can serve as templates in enantioselective intramolecular [2+2] photocycloaddition reactions, inducing asymmetry in the product. nih.gov

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

The synthesis of thiourea derivatives itself can be viewed as a condensation process, typically involving the reaction of an amine with an isothiocyanate. mdpi.com

Related structures, like thiosemicarbazides, readily undergo condensation with aldehydes and ketones to form thiosemicarbazones, which are important ligands in coordination chemistry. researchgate.net This reactivity highlights the potential for the N-H groups of the thiourea moiety in Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- to participate in similar condensation pathways under specific conditions.

Ligand-Metal Ion Interactions and Coordination Modes

Thiourea and its derivatives are highly versatile ligands in coordination chemistry due to the presence of multiple donor sites (S and N atoms). mdpi.comnih.gov This allows for various coordination modes, leading to the formation of a wide range of metal complexes with diverse structures and properties. researchgate.net The sulfur atom can form strong bonds with many metal ions, particularly transition metals, resulting in stable complexes. researchgate.net

The coordination behavior of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- is expected to be rich, with potential coordination through the thiocarbonyl sulfur atom, the antipyrinyl oxygen atom, or the nitrogen atoms of the thiourea backbone. The specific mode of coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

The formation of metal complexes with thiourea ligands occurs in specific stoichiometric ratios, which are critical for defining the structure and properties of the resulting coordination compound. nih.gov Common metal-to-ligand (M:L) ratios observed for thiourea derivatives are 1:1 and 1:2, leading to complexes with general formulas such as [M(L)Cl], [M(L)2], or [M(L)2Cl2]. nih.govresearchgate.net

The stoichiometry is often determined using techniques like elemental analysis and potentiometric titrations. researchgate.net For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions in a 2:1 molar ratio yields complexes of the type [MCl2(Ligand)2]. mdpi.com The stability of these complexes is described by thermodynamic parameters, such as formation constants, which quantify the affinity of the ligand for the metal ion. The Hard and Soft Acids and Bases (HSAB) theory is often used to predict the stability of these complexes; the soft sulfur donor of the thiourea moiety typically forms stable complexes with soft metal ions like Cu(I), Ag(I), Pd(II), and Hg(II). cardiff.ac.uk

Interactive Table: Common Stoichiometries of Thiourea-Metal Complexes

| Metal Ion (M) | Ligand (L) | M:L Ratio | Resulting Complex Formula | Reference |

| Cu(II), Pd(II), Pt(II), Hg(II) | HPMCT* | 1:2 | [MCl₂(HPMCT)₂] | mdpi.com |

| Ni(II), Cu(II), Pd(II), Pt(II) | PMCT** | 1:2 | [M(PMCT)₂] | mdpi.com |

| Cu(II), Mn(II), Co(II), Ni(II) | BMT*** | 1:2 | [M(BMT)₂Cl₂] | researchgate.net |

| Cu(II) | L**** | 1:2 | [CuCl₂(H₂O)₂(L)₂] | nih.govmdpi.com |

| Co(III), Fe(III) | HL***** | 1:2 | Co(HL)(L)₂, [Fe(L)₂]NO₃ | nih.gov |

*HPMCT: N-Phenylmorpholine-4-carbothioamide **PMCT: Deprotonated N-Phenylmorpholine-4-carbothioamide ***BMT: 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea ****L: 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione *****HL: Thiosemicarbazone derivatives

The structure and bonding in metal complexes of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- can be elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode. Upon complexation via the sulfur atom, a shift in the ν(C=S) stretching vibration to lower frequencies is typically observed, indicating a weakening of the C=S double bond. researchgate.netmdpi.com Conversely, changes in the ν(N-H) stretching frequency can provide evidence of coordination through a nitrogen atom or deprotonation. mdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Coordination to a metal ion causes shifts in the signals of nearby protons and carbons. A downfield shift of the 13C signal for the thiocarbonyl carbon (C=S) upon coordination is indicative of sulfur binding to the metal, as this decreases the electron density on the carbon atom. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands, which helps in determining the coordination geometry (e.g., octahedral, square planar) around the central metal ion. researchgate.net

Interactive Table: Typical Spectroscopic Shifts upon Coordination of Thiourea Derivatives

| Spectroscopic Technique | Functional Group | Free Ligand (cm⁻¹ or ppm) | Coordinated Ligand (cm⁻¹ or ppm) | Interpretation | Reference |

| IR | ν(C=S) | ~1350 and ~850 | Shift to lower frequency | S-coordination | mdpi.com |

| IR | ν(N-H) | ~3176 | Shift or disappearance | N-coordination or deprotonation | mdpi.com |

| ¹³C NMR | δ(C=S) | ~180 | Downfield shift (~6 ppm) | S-coordination | mdpi.com |

Electron transfer processes are fundamental to the redox chemistry of metal-thiourea complexes. These processes can be investigated using electrochemical techniques such as cyclic voltammetry. cardiff.ac.uk Cyclic voltammetry provides information about the reduction and oxidation potentials of the metal complexes, revealing the ease with which the metal center can change its oxidation state. nih.gov

Strategies for Derivatization and Structural Diversification

The molecular architecture of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea presents a versatile scaffold for chemical modification, offering several avenues for derivatization and the creation of diverse structural analogs. The key reactive centers for such transformations are the thiourea moiety and the antipyrine (B355649) ring system. These functional groups allow for a range of reactions, including cyclization, cyclocondensation, and substitution, leading to the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and material science.

The thiourea functional group, in particular, is a well-established precursor for the synthesis of various five- and six-membered heterocyclic compounds. Its nucleophilic sulfur and nitrogen atoms are amenable to reactions with a variety of electrophilic reagents. This reactivity is the foundation for constructing thiazole (B1198619), thiadiazole, and pyrimidine (B1678525) rings, among others.

A prominent strategy for the derivatization of thiourea compounds is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-haloketone. In the context of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea, this would involve its reaction with various α-haloketones to yield 2-amino-thiazole derivatives. This method is highly adaptable, as the choice of the α-haloketone allows for the introduction of a wide array of substituents onto the thiazole ring, thereby enabling systematic structural diversification. nih.govjpionline.orgbepls.com The general reaction scheme is presented below:

Reaction Scheme for Thiazole Synthesis

Exploratory Applications in Advanced Materials Science and Analytical Chemistry

Supramolecular Chemistry and Crystal Engineering Using Thiourea (B124793) Derivatives

The field of supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined architectures. Thiourea derivatives are exemplary building blocks in this field due to their predictable hydrogen-bonding patterns. mersin.edu.trresearchgate.net

The core of crystal engineering with thiourea derivatives lies in the robust and directional nature of the hydrogen bonds formed by the N-H protons and the thiocarbonyl sulfur atom (C=S). mersin.edu.tr These interactions typically lead to the formation of recognizable patterns, known as synthons, which guide the self-assembly of molecules into one-, two-, or three-dimensional networks.

The primary hydrogen-bonding interactions observed in thiourea-based crystal structures are:

N-H···S Bonds: This is the most common interaction, where the amine proton of one molecule bonds with the sulfur atom of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chains. nih.govresearchgate.net

N-H···O Bonds: In molecules that also contain a carbonyl group, such as the antipyrinyl moiety in Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-, intramolecular or intermolecular N-H···O hydrogen bonds can form. These interactions can compete with or complement the N-H···S bonds, leading to more complex and varied structural motifs. researchgate.net

Table 1: Common Hydrogen-Bonding Patterns in Thiourea Derivatives

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Primary | Thiourea N-H | Thiourea C=S | Dimer, Chain |

| Secondary | Thiourea N-H | Carbonyl C=O | Dimer, Sheet |

This table is generated based on recurring motifs discussed in crystal engineering literature.

The hydrogen-bonded frameworks formed by thiourea derivatives can define channels or cavities capable of encapsulating other small molecules, a phenomenon central to host-guest chemistry. mdpi.comusc.gal The host framework, constructed from the thiourea derivative, selectively binds a non-biological guest molecule through further non-covalent interactions.

A classic example involves crystalline thiourea, which forms a channel-like structure capable of including a variety of guest molecules. Research has demonstrated that more complex thiourea derivatives can form host-guest complexes with specific partners. For instance, thiourea molecules have been shown to co-crystallize with dimethyl oxalate (B1200264), where the thiourea molecules form hydrogen-bonded chains and sheets that create cavities to house the guest oxalate molecules. nih.gov In other systems, dendrimers functionalized with multiple thiourea units on their periphery act as multivalent hosts, binding guest molecules that contain complementary hydrogen-bonding sites, such as ureas. nih.gov

For 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea, its self-assembled structures could potentially form cavities whose size, shape, and chemical environment are defined by the orientation of the antipyrinyl and cyclohexyl groups. Such frameworks could be explored for the selective inclusion of small organic solvents or environmental pollutants, making them candidates for separation and storage applications.

Chemosensing Applications for Non-Biological Analytes

Thiourea derivatives have emerged as a versatile class of receptors for chemical sensors due to the ability of the thiourea group to bind with both anions and cations. nih.govresearchgate.net The acidic N-H protons can form strong hydrogen bonds with anions, while the nucleophilic sulfur atom can coordinate with metal ions. nih.govmdpi.com

The development of chemosensors for monitoring environmental quality is a critical area of research. Thiourea-based sensors are particularly attractive for detecting toxic metal ions and various anions in aqueous systems. nih.govdigitellinc.com The selectivity of a thiourea-based sensor is highly tunable through modification of the substituents attached to the nitrogen atoms.

Cation Sensing: The sulfur atom of the thiourea moiety is a soft donor, showing a high affinity for soft metal ions such as mercury(II), cadmium(II), and zinc(II). nih.govresearchgate.net The antipyrinyl group in 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea contains additional nitrogen and oxygen atoms that could participate in metal coordination, potentially enhancing both the affinity and selectivity for specific metal ions.

Anion Sensing: The two N-H groups on the thiourea core act as a hydrogen-bond donating "cleft" for the recognition of anions, particularly those with basic character and specific geometries like acetate, fluoride, and dihydrogen phosphate. nih.govelsevierpure.combohrium.com The binding strength and selectivity can be modulated by attaching electron-withdrawing or -donating groups, which alter the acidity of the N-H protons.

The combination of a metal-coordinating antipyrinyl group and an anion-binding thiourea unit makes 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea a promising platform for developing sensors capable of recognizing specific analytes in complex environmental matrices.

Table 2: Examples of Analytes Detected by Thiourea-Based Chemosensors

| Analyte Type | Specific Examples | Binding Site |

| Cations | Hg²⁺, Cd²⁺, Zn²⁺, Pb²⁺ | Thiourea Sulfur (C=S) |

| Anions | F⁻, CH₃COO⁻, H₂PO₄⁻, CN⁻ | Thiourea Protons (N-H) |

This table summarizes common analytes targeted by thiourea sensors as reported in analytical chemistry literature. nih.govresearchgate.netnih.gov

For a binding event to be useful, it must be converted into a measurable signal. In thiourea-based chemosensors, this is most commonly achieved through optical methods, such as colorimetry or fluorescence spectroscopy. digitellinc.com

A prevalent mechanism for fluorescent sensors is Photoinduced Electron Transfer (PET). researchgate.netnih.gov In this design, the thiourea receptor is covalently linked to a fluorophore (a molecule that emits light).

"Off" State: In the absence of the target analyte, the thiourea group can quench the fluorescence of the attached fluorophore through PET.

"On" State: Upon binding of a metal ion to the sulfur atom or an anion to the N-H protons, the electron-donating ability of the thiourea group is suppressed. This inhibition of PET "turns on" the fluorescence, generating a signal that is proportional to the analyte concentration. nih.gov

The antipyrinyl moiety of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea is part of a conjugated system that could be integrated into a chromophore or fluorophore unit. Binding of an analyte to the thiourea group would alter the electronic properties of the entire molecule, leading to a change in its absorption or emission spectrum. This built-in signaling capability is a key advantage in the design of efficient optical sensors.

Role as a Constituent in Functionalized Materials

Beyond discrete molecules, thiourea derivatives are valuable components for creating advanced functional materials, such as specialized polymers and coatings. mdpi.com By incorporating molecules like 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea into a polymer backbone or as a pendant group, its specific recognition and binding properties can be imparted to the bulk material.

One significant application is in the creation of Molecularly Imprinted Polymers (MIPs) . MIPs are synthetic materials engineered to have high selectivity for a specific target molecule (the template). researchgate.net In this process, functional monomers, such as a thiourea derivative, are polymerized in the presence of the template molecule. The monomers arrange themselves around the template through non-covalent interactions. After polymerization, the template is removed, leaving behind a cavity that is sterically and chemically complementary to the target.

Thiourea derivatives are excellent functional monomers for imprinting templates like arsenous acid (H₃AsO₃) because their N-H groups can form specific hydrogen bonds with the template. nih.gov A polymer made with 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea could be used to create MIPs for selectively capturing pollutants from water, with the thiourea group providing the primary binding sites.

Another application is in the development of functional coatings . For example, a polyether-thiourea-siloxane copolymer has been synthesized for use in marine antifouling coatings. mdpi.com The thiourea groups enhance adhesion and create specific surface properties through their strong hydrogen-bonding interactions, which can deter the settlement of marine organisms. The hydrophobic cyclohexyl group and polar antipyrinyl group of the title compound could be used to precisely control the surface energy and recognition properties of such coatings.

Integration into Polymeric Matrices and Composite Systems

There is no available research detailing the integration of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- into polymeric matrices or its application in composite systems. Generally, thiourea derivatives have been explored for incorporation into polymer backbones or as additives to modify polymer properties. This can be for applications such as creating materials with enhanced thermal stability, flame retardancy, or as redox-active components in materials for dental applications. However, without specific studies on the title compound, any discussion on its role in polymer science remains speculative.

Surface Adsorption and Interface Chemistry Studies (e.g., corrosion inhibition)

No specific studies on the surface adsorption and interface chemistry of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- for applications such as corrosion inhibition have been found in the public domain.

In a broader context, thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. The inhibitory action is generally attributed to the presence of sulfur and nitrogen atoms, which can act as adsorption centers on the metal surface, forming a protective layer. For instance, studies on compounds like cyclohexyl thiourea and 4-cyclohexyl-3-thiosemicarbazide have demonstrated their potential to inhibit the corrosion of mild steel. researchgate.neticrc.ac.ir The mechanism often involves the adsorption of the inhibitor molecules on the metal surface, which can be described by various adsorption isotherms. icrc.ac.ir The efficiency of these inhibitors is influenced by factors such as their concentration, the temperature, and the nature of the corrosive medium. researchgate.neticrc.ac.ir However, without experimental data for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- , its specific performance and mechanism as a corrosion inhibitor cannot be detailed.

Interactive Data Table: General Corrosion Inhibition Data for Related Compounds

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Cyclohexyl thiourea | Mild Steel | 1N H₂SO₄ | Not specified | researchgate.net |

| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 95 | icrc.ac.ir |

Note: This table presents data for structurally related compounds to provide context, as no specific data for Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- is available.

Catalytic Applications in Organic Transformations (Non-Enzymatic)

There is no published research on the catalytic applications of Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- in non-enzymatic organic transformations. Thiourea derivatives, particularly chiral ones, have gained significant attention as organocatalysts in a variety of asymmetric organic reactions. Their catalytic activity often stems from their ability to act as hydrogen-bond donors, activating electrophiles. This mode of action has been successfully applied in reactions such as Michael additions, and other carbon-carbon bond-forming reactions. The antipyrine (B355649) moiety itself is a well-known scaffold in medicinal chemistry and has been incorporated into various biologically active compounds. While the combination of these functionalities in Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- suggests potential for catalytic activity, this remains an unexplored area of research.

Future Research Trajectories and Unexplored Challenges

Development of Asymmetric Synthesis Methodologies for Enantiopure Analogues

The presence of a chiral center, which could arise from the spatial arrangement of the substituents around the thiourea (B124793) backbone, opens the door for the synthesis of enantiopure analogues of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea. Chiral thioureas have gained significant attention as powerful organocatalysts in a wide range of asymmetric transformations. The development of synthetic routes to access single enantiomers of this compound is a critical and challenging first step.

Future research in this area could focus on several established strategies for asymmetric synthesis. One promising approach involves the use of chiral amines in the initial synthesis of the thiourea. For instance, enantiomerically pure cyclohexylamines could be employed as starting materials. Another avenue to explore is the use of chiral auxiliaries that can be attached to the antipyrine (B355649) or cyclohexyl fragments and later removed after the stereocenter is established.

Furthermore, the development of catalytic asymmetric methods for the synthesis of this and similar thioureas is a significant goal. This could involve leveraging existing chiral catalyst systems to control the stereochemical outcome of the reaction that forms the thiourea bond. The successful development of such methodologies would not only provide access to enantiopure versions of the target compound but also contribute to the broader field of asymmetric organocatalysis.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

| Chiral Starting Materials | Use of enantiopure 4-aminoantipyrine (B1666024) or cyclohexylamine (B46788) derivatives. | Direct and often high enantiomeric excess. | Availability and cost of chiral starting materials. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective synthesis. | Can be highly effective for a range of substrates. | Requires additional synthetic steps for attachment and removal. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of the thiourea formation. | Atom-economical and allows for the synthesis of both enantiomers from the same achiral precursors. | Catalyst design and optimization can be challenging. |

High-Throughput Computational Screening for Novel Chemical Properties

The complex three-dimensional structure of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea suggests the potential for a variety of intermolecular interactions, which could lead to novel chemical and physical properties. High-throughput computational screening (HTCS) presents a powerful tool for predicting these properties and guiding experimental efforts.

Future computational studies could focus on several key areas. Molecular docking simulations could be employed to screen the compound against a wide range of biological targets. The antipyrine moiety is known to possess analgesic and anti-inflammatory properties, and the thiourea group can act as a hydrogen bond donor and acceptor, making it a candidate for enzyme inhibition. For example, studies have shown that thiourea derivatives can act as inhibitors for enzymes like tyrosinase and sirtuin-1. nih.govundip.ac.id

In addition to biological activity, HTCS can be used to predict material properties. For instance, quantum mechanical calculations could be used to investigate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics. The potential for self-assembly and the formation of ordered structures could also be explored through molecular dynamics simulations. These computational approaches can significantly accelerate the discovery of new applications for this compound by prioritizing the most promising avenues for experimental validation.

Table 2: Potential Applications Explored by High-Throughput Computational Screening

| Application Area | Computational Method | Predicted Properties |

| Drug Discovery | Molecular Docking | Binding affinity to various enzymes and receptors. |

| Materials Science | Density Functional Theory (DFT) | Electronic properties, charge transport characteristics. |

| Crystal Engineering | Molecular Dynamics (MD) | Self-assembly behavior, crystal packing predictions. |

Exploration of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the dynamic behavior of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea in solution and in the solid state is crucial for elucidating its mechanism of action in various applications. Advanced spectroscopic techniques can provide valuable insights into these dynamic processes.

Future research should employ a suite of spectroscopic methods to probe the compound's behavior under different conditions. For example, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy could be used to determine the solution-state conformation and to study the kinetics of any conformational changes. The thiourea protons are particularly sensitive to their chemical environment and can provide information about hydrogen bonding interactions.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to investigate the excited-state dynamics of the molecule. This would be particularly relevant if the compound is explored for applications in photochemistry or as a photosensitizer. Furthermore, techniques like Raman and infrared (IR) spectroscopy can be used to monitor changes in vibrational modes upon binding to a target molecule or incorporation into a material, providing a sensitive probe of intermolecular interactions. The application of these advanced techniques will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound.

Table 3: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Gained | Potential Research Focus |

| 2D-NMR Spectroscopy | Solution-state conformation, intermolecular interactions. | Studying binding modes with biological targets. |

| Transient Absorption Spectroscopy | Excited-state dynamics, photophysical properties. | Investigating potential for photochemical applications. |

| Raman and IR Spectroscopy | Vibrational modes, hydrogen bonding interactions. | Monitoring interactions in hybrid materials. |

Synthesis and Characterization of Multifunctional Hybrid Materials Incorporating the Thiourea Scaffold

The thiourea scaffold is known for its ability to coordinate with metal ions and to participate in hydrogen bonding networks, making it an excellent building block for the construction of multifunctional hybrid materials. The incorporation of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea into such materials is a promising and largely unexplored area of research.

Future work could focus on the synthesis of metal-organic frameworks (MOFs) or coordination polymers where the thiourea unit acts as a ligand. The antipyrine and cyclohexyl groups can be used to tune the porosity and functionality of these materials. Such materials could have applications in gas storage, catalysis, and sensing.

Another exciting direction is the development of polymer composites. The thiourea derivative could be blended with or covalently attached to a polymer matrix to enhance its mechanical, thermal, or optical properties. For example, the incorporation of this compound into a polymer could improve its ability to absorb UV light or act as a flame retardant. The synthesis and thorough characterization of these hybrid materials, using techniques such as X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis, will be crucial for understanding their structure and performance.

Table 4: Potential Multifunctional Hybrid Materials

| Material Type | Synthetic Approach | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts. | Gas storage, catalysis, chemical sensing. |

| Polymer Composites | Blending or covalent incorporation into a polymer matrix. | Enhanced mechanical properties, UV protection, flame retardancy. |

| Nanoparticle Functionalization | Surface modification of nanoparticles. | Targeted drug delivery, bioimaging. |

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-(4-antipyrinyl)-1-cyclohexyl-2-thiourea?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving: (i) Coupling reactions : Antipyrine derivatives are functionalized with thiourea groups via nucleophilic substitution or carbodiimide-mediated coupling . (ii) Cyclohexyl group introduction : Cyclohexylamine can be reacted with isothiocyanate intermediates under controlled pH (e.g., 7–8) to avoid side reactions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DCM/hexane mixtures) improves purity .

- Key Variables : Temperature (50–80°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Hünig’s base) critically impact yield .

Q. How can researchers address solubility challenges for this compound in aqueous biological assays?

- Methodological Answer : (i) Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while ensuring solubility . (ii) Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) or cyclodextrins enhance solubility without altering bioactivity . (iii) pH adjustment : Protonation/deprotonation of the thiourea moiety at pH 6–8 can improve aqueous dispersibility .

- Validation : Dynamic light scattering (DLS) and UV-Vis spectroscopy confirm homogeneity .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : (i) NMR : ¹H/¹³C NMR identifies cyclohexyl conformational isomers and antipyrinyl aromatic protons. 2D-COSY resolves overlapping signals . (ii) Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts . (iii) X-ray crystallography : Single-crystal analysis (e.g., R-factor <0.1) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : (i) Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the thiourea group’s interaction with catalytic residues . (ii) QSAR modeling : Train models on antipyrinyl-thiourea analogs to correlate substituent electronegativity/logP with IC₅₀ values . (iii) MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : (i) Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using PRISMA guidelines . (ii) Dose-response reevaluation : Reproduce studies with standardized protocols (e.g., CLSI guidelines) to isolate compound-specific effects . (iii) Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

- Case Study : Discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : (i) Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) . (ii) Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins . (iii) CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint synthetic lethal partners .

- Controls : Include inactive structural analogs and vehicle-only groups to exclude nonspecific effects .

Methodological Frameworks

Q. What experimental design principles minimize bias in pharmacokinetic studies?

- Answer : (i) Randomized block design : Assign subjects to treatment/control groups using stratified randomization (e.g., by weight/metabolic rate) . (ii) Blinding : Double-blind protocols prevent observer bias in LC-MS/MS plasma concentration measurements . (iii) Power analysis : Precalculate sample sizes (G*Power software) to ensure statistical validity (α=0.05, β=0.2) .

Q. How can researchers integrate crystallographic data with thermodynamic studies to explain stability?

- Answer : (i) Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with hydrogen-bonding patterns observed in X-ray structures . (ii) DSC : Measure melting points and compare with lattice energies calculated from crystallographic data . (iii) Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.